hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid, mixture of diastereomers, is a heterocyclic compound featuring a fused ring system composed of a furan and a pyran ring. This compound is notable for its structural complexity and the presence of multiple stereocenters, leading to the formation of diastereomers. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of suitable precursors under acidic or basic conditions. For instance, starting from a dihydrofuran derivative, the compound can be synthesized through a series of reactions including hydrogenation, cyclization, and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts to facilitate the cyclization process and advanced purification techniques such as crystallization or chromatography to separate the diastereomers.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. It may interact with enzymes or receptors, altering their activity and leading to various biological responses. The specific pathways involved can vary, but often include modulation of metabolic or signaling pathways.
Comparison with Similar Compounds
Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid can be compared to other similar compounds such as:
Tetrahydrofuran derivatives: These compounds share a similar ring structure but differ in the degree of saturation and functional groups.
Pyran derivatives: Compounds like 2H-pyran and 4H-pyran have similar ring systems but differ in their chemical properties and reactivity.
Furan derivatives: These compounds have a similar furan ring but lack the additional pyran ring, leading to different chemical behaviors.
The uniqueness of hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid lies in its fused ring system and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2694729-02-5 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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